(2Z)-2-[(furan-2-yl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one
Description
The compound “(2Z)-2-[(furan-2-yl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one” is a benzofuran-3-one derivative characterized by a fused bicyclic structure. Its core consists of a 2,3-dihydro-1-benzofuran-3-one scaffold substituted at the 2-position with a (Z)-configured furan-2-ylmethylidene group, a hydroxyl group at the 4-position, and a methyl group at the 6-position (Figure 1). The Z-configuration of the exocyclic double bond is critical for maintaining planar geometry, which influences intermolecular interactions and bioactivity .
The furan and methyl substituents likely enhance electron delocalization and steric effects, respectively, modulating solubility and reactivity.
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-4-hydroxy-6-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-8-5-10(15)13-11(6-8)18-12(14(13)16)7-9-3-2-4-17-9/h2-7,15H,1H3/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSSDMMQUZHCPG-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC3=CC=CO3)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)O/C(=C\C3=CC=CO3)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-[(furan-2-yl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one, a benzofuran derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential. This article reviews the biological activities associated with this compound, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Benzofuran derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against various pathogens:
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 0.39 mg/mL |
| Escherichia coli | Bactericidal | 0.78 mg/mL |
| Candida albicans | Antifungal | 0.78 mg/mL |
Research indicates that the presence of hydroxyl groups at specific positions on the benzofuran ring enhances antibacterial activity . The structure-activity relationship (SAR) studies reveal that substituents at the 4, 5, and 6 positions significantly influence antimicrobial efficacy .
Anticancer Activity
The compound has also shown promising anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast cancer) | 10.5 |
| HeLa (Cervical cancer) | 8.7 |
| A549 (Lung cancer) | 12.3 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, primarily through the modulation of key signaling pathways such as p53 and MAPK .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokines in vitro and in vivo:
| Cytokine | Effect |
|---|---|
| TNF-alpha | Decreased |
| IL-6 | Decreased |
| IL-1β | Decreased |
These effects suggest potential applications in treating inflammatory diseases .
Case Studies
Several studies have highlighted the therapeutic potential of benzofuran derivatives:
- Antimicrobial Efficacy : A study by Telvekar et al. demonstrated that benzofuran derivatives exhibit enhanced activity against resistant strains of bacteria such as MRSA when modified with electron-withdrawing groups .
- Anticancer Properties : Research published in RSC Advances indicated that derivatives similar to (2Z)-2-[(furan-2-yl)methylidene]-4-hydroxy-6-methyl showed significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .
- Anti-inflammatory Mechanisms : A recent publication reported that compounds with similar structures significantly inhibited NF-kB signaling pathways, leading to reduced inflammation in animal models .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzofuran-3-one derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below, the target compound is compared to structurally related analogs (Table 1).
Table 1: Structural and Functional Comparison of Benzofuran-3-one Derivatives
Notes:
- Solubility : The target compound’s methyl group at C6 reduces polarity compared to hydroxyl-substituted analogs (e.g., the dihydroxybenzylidene derivative in ), leading to moderate solubility. Chloro- or bromo-substituted analogs (e.g., ) exhibit lower solubility due to increased lipophilicity.
- Bioactivity : The dihydroxybenzylidene analog shows high antioxidant activity, attributed to electron-donating hydroxyl groups stabilizing free radicals . The target compound’s furan substituent may confer similar activity, though its methyl group could sterically hinder receptor binding.
- Drug-Likeness : Compounds with hydroxyl groups (e.g., ) score higher in bioavailability (0.55–0.56) due to improved solubility and permeability. The target compound’s predicted bioavailability aligns with these values, but experimental validation is needed.
Key Structural and Functional Differences:
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : Chloro () and bromo () substituents increase lipophilicity and membrane penetration but reduce aqueous solubility.
- Electron-Donating Groups (EDGs) : Hydroxyl groups () enhance solubility and antioxidant capacity via hydrogen bonding and radical scavenging.
- Heteroaromatic Substituents : The target compound’s furan ring may engage in π-π stacking with biological targets, similar to benzylidene analogs .
Stereochemical Considerations :
The Z-configuration in the target compound and its analogs (e.g., ) ensures planar alignment of the exocyclic double bond, which is critical for binding to enzymes or receptors. E-isomers typically show reduced activity due to steric clashes .
Computational Predictions :
Molecular docking studies suggest that benzofuran-3-ones with EDGs (e.g., -OH) exhibit stronger binding to antioxidant enzymes like tyrosinase, while EWGs (e.g., -Cl) favor antimicrobial targets . The target compound’s furan and methyl groups may balance these effects, though empirical data are lacking.
Methods for Similarity Assessment
Compound similarity is evaluated using structural descriptors (e.g., Tanimoto index) and functional metrics (e.g., pharmacophore alignment) . For benzofuran-3-ones, key similarity drivers include:
- Scaffold Preservation : The benzofuran-3-one core is essential for maintaining baseline activity.
- Substituent Pharmacophores : Hydroxyl groups correlate with antioxidant activity, while halogenated aryl groups link to antimicrobial effects .
- 3D Shape Similarity : The Z-configuration and planar geometry are critical for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
